molecular formula C50H70N14O10 B1251834 Celogentin C

Celogentin C

Cat. No. B1251834
M. Wt: 1027.2 g/mol
InChI Key: ZIUCJBZUJCNMSJ-WYHXJWKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celogentin C is a natural product found in Celosia argentea with data available.

Scientific Research Applications

Synthesis and Structural Insights

Celogentin C, a complex bicyclic octapeptide, was first isolated from the seeds of Celosia argentea. Its unique structure, featuring two cross-links between amino acid side chains, has been a focal point for synthetic efforts. Notably, the bond between the leucine β-carbon atom and the indole C6 of tryptophan forms one ring, while the other contains a C–N linkage between indole C2 and imidazole N1. This intricate structure has made Celogentin C the subject of extensive synthetic studies, striving to replicate its potent antimitotic properties (Ma et al., 2009; Ma et al., 2010; He et al., 2006).

Antimicrobial Activity

Research has also focused on creating simplified mimics of Celogentin C, which have shown moderate antibacterial activity. These studies suggest that the bicyclic structure of Celogentin C, with its unique sidechain-sidechain crosslinks, may contribute to its biological activities, including potential inhibition of bacterial protomicrotubule formation (Thombare et al., 2017).

Tubulin Polymerization Inhibition

Celogentin C and its derivatives have demonstrated significant inhibitory effects on tubulin polymerization, a key process in cell division. This potent activity, higher than related compounds like moroidin, has made Celogentin C an important lead structure for antimitotic agents (Kobayashi et al., 2001).

Ribosomal Biosynthesis of Moroidin Peptides

Recent studies have delved into the ribosomal biosynthesis of moroidin-type bicyclic peptides, including Celogentin C. Understanding the genetic and biosynthetic pathways of these peptides could pave the way for novel drug development strategies, potentially exploiting the cytotoxic effects of Celogentin C against certain cancer cell lines (Kersten et al., 2022).

properties

Product Name

Celogentin C

Molecular Formula

C50H70N14O10

Molecular Weight

1027.2 g/mol

IUPAC Name

(7S,10S,13S,19S,22S,25S,28S,29R)-10-[3-(diaminomethylideneamino)propyl]-25-(2-methylpropyl)-9,12,18,21,24,27-hexaoxo-28-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-22,29-di(propan-2-yl)-2,4,8,11,17,20,23,26,35-nonazahexacyclo[17.16.2.12,5.130,34.013,17.033,36]nonatriaconta-1(36),3,5(39),30(38),31,33-hexaene-7-carboxylic acid

InChI

InChI=1S/C50H70N14O10/c1-23(2)17-33-44(68)61-39(25(5)6)46(70)59-34-20-29-28-12-11-26(38(24(3)4)40(47(71)58-33)62-43(67)31-13-14-37(65)55-31)18-32(28)56-41(29)63-21-27(54-22-63)19-35(49(73)74)60-42(66)30(9-7-15-53-50(51)52)57-45(69)36-10-8-16-64(36)48(34)72/h11-12,18,21-25,30-31,33-36,38-40,56H,7-10,13-17,19-20H2,1-6H3,(H,55,65)(H,57,69)(H,58,71)(H,59,70)(H,60,66)(H,61,68)(H,62,67)(H,73,74)(H4,51,52,53)/t30-,31-,33-,34-,35-,36-,38+,39-,40-/m0/s1

InChI Key

ZIUCJBZUJCNMSJ-WYHXJWKRSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC3=C(NC4=C3C=CC(=C4)[C@H]([C@@H](C(=O)N1)NC(=O)[C@@H]5CCC(=O)N5)C(C)C)N6C=C(C[C@H](NC(=O)[C@@H](NC(=O)[C@@H]7CCCN7C2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)C(NC(=O)C7CCCN7C2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

synonyms

celogentin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Celogentin C
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Celogentin C
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Celogentin C
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Celogentin C
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